molecular formula C12H10N4O4S2 B2769204 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 1903167-59-8

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2769204
CAS No.: 1903167-59-8
M. Wt: 338.36
InChI Key: FYUKRKNGZGSUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H10N4O4S2 and its molecular weight is 338.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Anticancer Applications

The synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides shows promise as anti-inflammatory and anticancer agents. These compounds were synthesized with fair to good yields, highlighting the chemical versatility and potential therapeutic applications of related structures (Gangapuram & Redda, 2009).

Anticancer Activity

Further research into substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents has demonstrated the considerable attention these compounds have received due to their potential antimicrobial, antifungal, anti-inflammatory, and specifically, anticancer properties. The study reports the synthesis and evaluation of these compounds, revealing moderate cytotoxicity against MCF-7 breast cancer cell lines, suggesting a pathway for the development of new anticancer therapies (Redda & Gangapuram, 2007).

Sulfonamide Chemical Delivery Systems

The synthesis, characterization, and in vitro evaluation of various sulfonamide chemical delivery systems for the treatment of cerebral toxoplasmosis have been explored. This research underscores the potential of sulfonamides in drug delivery systems, enhancing the bioavailability and therapeutic efficacy of drugs (Brewster et al., 1991).

Antiproliferative Agents

Novel N,N-dimethylbenzenesulfonamide derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against human breast cancer cell lines, indicating the importance of the sulfonamide moiety in the development of potential cancer therapies (Bashandy et al., 2014).

Antibacterial Evaluation

The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety demonstrate the broad therapeutic potential of sulfonamide-based compounds. These compounds were found to possess high antibacterial activities, providing a foundation for further research into sulfonamide derivatives as antimicrobial agents (Azab et al., 2013).

Properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4S2/c17-12-8(3-1-5-13-12)11-15-9(20-16-11)7-14-22(18,19)10-4-2-6-21-10/h1-6,14H,7H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUKRKNGZGSUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.